molecular formula C24H23N3O3S B2437814 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide CAS No. 923172-44-5

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B2437814
CAS No.: 923172-44-5
M. Wt: 433.53
InChI Key: UDKORNKFMGBJRG-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-29-19-9-10-20(30-2)23-22(19)26-24(31-23)27(16-18-12-14-25-15-13-18)21(28)11-8-17-6-4-3-5-7-17/h3-7,9-10,12-15H,8,11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKORNKFMGBJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic synthesis. The general synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Formation of the Propanamide Moiety: The propanamide moiety is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Attachment of the Pyridin-4-ylmethyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzo[d]thiazole derivatives.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as an inhibitor of specific enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific substitution pattern on the benzo[d]thiazole core and the presence of both phenyl and pyridinyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₆N₄O₃S, with a molecular weight of 332.4 g/mol. The compound features a benzo[d]thiazole moiety with methoxy substitutions and a propanamide structure, which enhance its pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₃S
Molecular Weight332.4 g/mol
CAS Number900006-05-5

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition and modulation of signaling pathways:

  • Histone Deacetylase Inhibition : This compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer therapy by regulating gene expression and promoting apoptosis in cancer cells.
  • Enzyme Interaction : The structural features allow it to interact with specific enzymes involved in inflammatory responses and cancer progression, potentially reducing the production of pro-inflammatory mediators like prostaglandins.

Biological Activity

The biological activities associated with this compound include:

Anticancer Activity : Preliminary studies suggest that the compound may exhibit selective cytotoxicity against various cancer cell lines. Its ability to inhibit HDACs could lead to enhanced apoptosis in malignant cells.

Anti-inflammatory Effects : The compound's interaction with cyclooxygenase enzymes suggests potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzothiazole derivatives:

  • Study on HDAC Inhibition : A study demonstrated that benzothiazole derivatives could selectively inhibit specific HDAC isoforms, leading to increased acetylation of histones and subsequent gene expression changes associated with apoptosis in cancer cells.
  • Antibacterial Properties : Research on similar compounds has shown promising antibacterial activity against various pathogens, indicating that modifications in the benzothiazole structure can enhance antimicrobial efficacy .
  • Pharmacological Applications : The unique combination of methoxy groups and amide functionalities in benzothiazole derivatives has been linked to improved bioavailability and therapeutic effects in preclinical models .

Q & A

Basic: What are the standard synthetic routes for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the benzo[d]thiazole core. A common approach includes:

  • Step 1: Alkylation or acylation of the thiazole nitrogen using reagents like chloroacetyl chloride or propionyl chloride under basic conditions (e.g., NaH or K₂CO₃ in dry THF) .
  • Step 2: Introduction of the pyridin-4-ylmethyl group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) and catalysts like Pd/C for hydrogenation .
  • Step 3: Methoxy group installation via demethylation-protection strategies, using BBr₃ in dichloromethane at low temperatures (−78°C to 0°C) to prevent over-reaction .
    Optimization: Reaction time, solvent polarity (e.g., DMF vs. THF), and temperature are systematically varied. For example, THF improves solubility of intermediates, while DMF accelerates coupling reactions .

Basic: Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR: Assigns protons and carbons to confirm substitution patterns (e.g., methoxy groups at C4/C7 of the benzo[d]thiazole, pyridin-4-ylmethyl integration) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates the molecular formula (e.g., expected [M+H]+ ion for C₂₄H₂₄N₃O₃S) .
  • HPLC-PDA: Assesses purity (>95% is typical for research-grade material), with C18 columns and acetonitrile/water gradients .

Advanced: How can conflicting bioactivity data from in vitro assays be resolved for this compound?

Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Assay Conditions: Differences in ATP concentrations or buffer pH affecting binding affinity. Standardize protocols using validated kits (e.g., ADP-Glo™ Kinase Assay) .
  • Compound Stability: Degradation under assay conditions (e.g., light exposure). Monitor via LC-MS during time-course experiments .
  • Target Selectivity: Off-target interactions detected via proteome-wide profiling (e.g., CETSA or thermal shift assays) .

Advanced: What computational strategies are effective for predicting binding modes of this compound to biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like EGFR or PARP. The pyridin-4-ylmethyl group often occupies hydrophobic pockets, while the benzo[d]thiazole core engages in π-π stacking .
  • MD Simulations: GROMACS or AMBER simulations (50–100 ns) assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence with catalytic residues (e.g., Lys745 in EGFR) .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding energy, with corrections for solvent effects .

Basic: How does the compound’s solubility profile impact experimental design in pharmacological studies?

  • Solubility: Low aqueous solubility (common for lipophilic thiazoles) necessitates DMSO stocks (<10 mM). For in vivo studies, use co-solvents like Cremophor EL or cyclodextrin derivatives .
  • Bioavailability: LogP ~3.5 (predicted via ChemDraw) suggests moderate permeability. Validate via Caco-2 cell monolayers or PAMPA assays .

Advanced: What strategies improve synthetic yield while avoiding N-alkylation side products?

  • Protecting Groups: Temporarily block the pyridine nitrogen with Boc or Fmoc groups during acylation steps .
  • Catalysts: Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Workup Optimization: Extract unreacted starting materials with ethyl acetate/water partitions, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: What structural analogs of this compound have been studied, and how do substitutions alter activity?

  • Analog 1: Replacement of 4,7-dimethoxy with chloro groups (e.g., N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-...) reduces metabolic stability but increases kinase inhibition .
  • Analog 2: Substituting pyridin-4-ylmethyl with morpholinopropyl (e.g., N-(3-morpholinopropyl)-...) enhances solubility but decreases target affinity .
  • SAR Trends: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring improve antiproliferative activity in MCF-7 cells .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Crystal Growth: Slow vapor diffusion (e.g., methanol/diethyl ether) yields single crystals suitable for synchrotron radiation .
  • Data Interpretation: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16 B3LYP/6-31G**) to validate torsional preferences of the propanamide chain .

Basic: What are the stability considerations for long-term storage of this compound?

  • Conditions: Store at −20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Monitoring: Quarterly HPLC analysis detects degradation products (e.g., hydrolyzed amide bonds) .

Advanced: How can metabolic pathways of this compound be predicted to guide prodrug design?

  • In Silico Tools: Use ADMET Predictor™ or SwissADME to identify labile sites (e.g., ester groups susceptible to esterases) .
  • Prodrug Modifications: Introduce PEGylated moieties or phosphonate groups to enhance half-life. For example, replace the methyl group on the pyridine ring with a biodegradable linker .

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